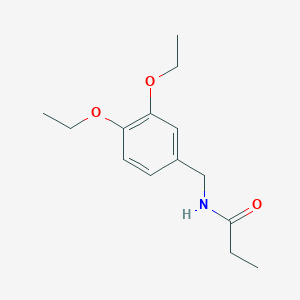![molecular formula C14H24ClNO B5316099 [2-(2-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5316099.png)
[2-(2-sec-butylphenoxy)ethyl]ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-sec-butylphenoxy)ethyl]ethylamine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPEE hydrochloride and is used as a reagent in various chemical reactions. This compound has been found to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs.
作用機序
The exact mechanism of action of BPEE hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. BPEE hydrochloride has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BPEE hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
BPEE hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to its use. BPEE hydrochloride is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that accurately assess its effects.
将来の方向性
There are several potential future directions for research on BPEE hydrochloride. One area of interest is in the development of new drugs for the treatment of pain and inflammation. BPEE hydrochloride has shown promising results in animal studies and could be further developed for use in humans. Another area of interest is in the treatment of neurological disorders, such as epilepsy and anxiety. BPEE hydrochloride has been shown to have anticonvulsant and sedative effects, which could be useful in the development of new drugs for these conditions. Finally, further research is needed to fully understand the mechanism of action of BPEE hydrochloride and to identify other potential applications for this compound.
合成法
BPEE hydrochloride can be synthesized by reacting 2-sec-butylphenol with ethylene oxide in the presence of potassium hydroxide. The resulting product is then treated with ethylenediamine to obtain BPEE. Finally, BPEE is reacted with hydrochloric acid to obtain BPEE hydrochloride. The overall synthesis method is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
BPEE hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In addition, BPEE hydrochloride has been shown to have anticonvulsant and sedative effects, which could be useful in the treatment of neurological disorders.
特性
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-4-12(3)13-8-6-7-9-14(13)16-11-10-15-5-2;/h6-9,12,15H,4-5,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHSFFMKGOVMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5316016.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5316019.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5316056.png)
![N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)

![5-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-pyridinol dihydrochloride](/img/structure/B5316078.png)

![N-(3-hydroxypropyl)-N-isopropyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316086.png)
![9-(4-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5316089.png)
![rel-(4aS,8aR)-6-(2-amino-4-pyrimidinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5316094.png)
![5-imino-2-isopropyl-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316103.png)
![2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5316110.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5316112.png)